molecular formula C19H14N6O4 B3865923 5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B3865923
M. Wt: 390.4 g/mol
InChI Key: LHOFHJHNQJHLOG-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, which is known for its wide range of biological activities and applications in medicinal chemistry . The compound’s structure includes various functional groups such as amino, cyano, nitro, and hydroxyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can be achieved through a multi-step process involving the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in a one-pot, three-component synthesis . This reaction is typically carried out in green media such as water and ethanol at room temperature, making it an environmentally friendly approach.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the hydroxyl group allows for oxidation reactions, leading to the formation of carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to bind to different enzymes and receptors, leading to a range of biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the cyano group can participate in nucleophilic addition reactions, affecting cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and the resulting chemical properties. Similar compounds include:

This compound’s unique structure and versatile reactivity make it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c20-10-12(18-15(11-21)19(22)24(23-18)7-8-26)9-13-5-6-17(29-13)14-3-1-2-4-16(14)25(27)28/h1-6,9,26H,7-8,22H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOFHJHNQJHLOG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 2
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 4
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 6
5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE

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